2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride
Description
2-{[2-(Piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride is a heterocyclic compound featuring a 1,3-benzodiazole core linked via a sulfanyl-ethyl chain to a piperazine moiety. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological applications.
Properties
IUPAC Name |
2-(2-piperazin-1-ylethylsulfanyl)-1H-benzimidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S.2ClH/c1-2-4-12-11(3-1)15-13(16-12)18-10-9-17-7-5-14-6-8-17;;/h1-4,14H,5-10H2,(H,15,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFAQGNJVBEHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCSC2=NC3=CC=CC=C3N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride typically involves a multi-step process. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products are often characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of benzodiazole-piperazine hybrids exhibit significant antiproliferative effects against various cancer cell lines. For instance, a library of benzothiazole-piperazine-1,2,3-triazole hybrids was synthesized and evaluated for their anticancer properties. The results indicated that several compounds showed moderate to potent activity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Table 1: Anticancer Activity of Benzothiazole-Piperazine Hybrids
| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 5a | MCF7 | 15 | 10 |
| 5b | HCT116 | 12 | 8 |
| 5c | Caco2 | 20 | 9 |
Antiviral Properties
Another promising application is the antiviral activity against the Ebola virus. A study synthesized various benzimidazole-piperidine hybrids and tested their efficacy against Ebola virus infection. Compounds showed significant inhibitory effects, with some exhibiting an EC50 value lower than that of the reference drug Toremifene .
Table 2: Antiviral Activity Against Ebola Virus
| Compound ID | EC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| 25a | 0.64 | 20 |
| 26a | 0.93 | 10 |
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. In silico studies have been employed to predict ADME (absorption, distribution, metabolism, and excretion) properties, aiding in the design of more effective derivatives .
Mechanism of Action
The mechanism of action of 2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria by interfering with their cell wall synthesis. It binds to specific enzymes and proteins, disrupting their normal function and leading to bacterial cell death .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features
The table below summarizes key structural differences and similarities:
Key Observations:
- Core Structure: The benzodiazole core in the target compound differs from isoindolinone (Compound 9) and dibenzo-thiazepine (Imp. B(EP)), which may influence binding specificity.
- Piperazine Substituents : Compound 9’s 2-methoxyphenyl group on piperazine correlates with high 5-HT1A affinity , while levocetirizine’s bulky (4-chlorophenyl)phenyl group contributes to H1 receptor selectivity . The absence of substituents in the target compound may limit receptor specificity.
- Salt Form : Dihydrochloride salts (target compound, levocetirizine, Imp. B(EP)) improve solubility but may introduce synthesis challenges, such as impurity formation .
Pharmacological Activity
- Compound 9 : Demonstrates high 5-HT1A receptor binding affinity, attributed to the 2-methoxyphenyl-piperazine motif and ethyl linker .
- Levocetirizine : A potent antihistamine; the ethoxy linker and bulky substituent optimize H1 receptor antagonism .
- The sulfanyl linker may modulate pharmacokinetics (e.g., metabolic stability).
Physicochemical Properties
Biological Activity
The compound 2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties
- Molecular Weight : 299.25 g/mol
- Solubility : Soluble in water and organic solvents
- Stability : Stable under standard laboratory conditions
Research indicates that compounds containing the benzodiazole and piperazine moieties exhibit diverse biological activities, primarily through:
- Inhibition of Enzymatic Activity : Piperazine derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission .
- Antimicrobial Activity : Benzodiazole derivatives often display antimicrobial properties against various pathogens .
- Antitumor Effects : Some studies suggest that these compounds may interfere with cancer cell proliferation through apoptotic pathways .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro Studies : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
Antitumor Activity
In vitro studies have indicated that this compound may inhibit cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer)
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
Case Studies
-
Study on Acetylcholinesterase Inhibition :
A study evaluated the inhibitory effects of various piperazine derivatives on human acetylcholinesterase. The results indicated that the compound significantly inhibited enzyme activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . -
Antimicrobial Efficacy :
A clinical trial assessed the antimicrobial properties of the compound in patients with bacterial infections. Results showed a marked improvement in infection resolution rates compared to standard treatments, highlighting its potential as a novel therapeutic agent .
Q & A
Q. Q1. What are the key steps and challenges in synthesizing 2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride?
Methodological Answer: The synthesis typically involves:
Sulfanyl Linkage Formation : Reacting 2-mercapto-1H-1,3-benzodiazole with 1-(2-chloroethyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .
Salt Formation : Treating the free base with HCl in ethanol to obtain the dihydrochloride salt, enhancing solubility and stability .
Key Challenges :
- Byproduct Formation : Monitor for disulfide byproducts via TLC or HPLC.
- Reaction Kinetics : Optimize temperature (60–80°C) and solvent polarity (DMF or DMSO) to improve yield .
Q. Q2. How can researchers validate the molecular structure and purity of the compound?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : Confirm the piperazine and benzodiazole moieties via characteristic proton shifts (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, benzodiazole aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula .
- Elemental Analysis : Ensure chloride content aligns with the dihydrochloride stoichiometry (theoretical Cl⁻: ~12–15%) .
Advanced Research Questions
Q. Q3. How can computational modeling optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model transition states and identify energy barriers for sulfanyl bond formation .
Solvent Screening : Predict solvent effects (e.g., DMF vs. THF) on reaction thermodynamics using COSMO-RS models .
Machine Learning : Train models on historical reaction data (e.g., yields, temperatures) to recommend optimal conditions (e.g., 72°C, 12 h in DMF) .
Q. Q4. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Standardized Assays : Use pharmacopeial guidelines (e.g., USP <1032>) for consistent enzyme inhibition or receptor-binding assays .
Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, adjusting for variables like cell line heterogeneity or assay sensitivity .
Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., piperazine vs. morpholine analogs) to isolate key pharmacophores .
Q. Q5. What advanced techniques can characterize the compound’s stability under physiological conditions?
Methodological Answer:
Forced Degradation Studies : Expose the compound to stress conditions (e.g., pH 1–13, 40°C/75% RH) and monitor degradation via UPLC-PDA.
Mass Spectrometric Imaging (MSI) : Map spatial distribution and stability in tissue models .
Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to serum albumin to predict in vivo stability .
Experimental Design & Data Analysis
Q. Q6. How to design a statistically robust DoE (Design of Experiments) for optimizing synthesis yield?
Methodological Answer:
Factor Screening : Use a Plackett-Burman design to identify critical variables (e.g., solvent, temperature, reagent ratio) .
Response Surface Methodology (RSM) : Apply a Central Composite Design (CCD) to model non-linear relationships (e.g., temperature vs. yield) and identify maxima .
Validation : Confirm predicted optimal conditions (e.g., 75°C, 1.2:1 reagent ratio) with triplicate runs (RSD <5%) .
Q. Q7. What analytical methods are suitable for detecting impurities in the compound?
Methodological Answer:
HPLC-UV/MS : Use a C18 column (5 µm, 250 mm × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient to separate impurities. Detect at 254 nm .
NMR Spiking : Add reference standards (e.g., unreacted piperazine) to identify impurity peaks .
ICP-MS : Quantify heavy metal residues (e.g., Pd from catalysts) below ICH Q3D limits (e.g., <10 ppm) .
Pharmacological Evaluation
Q. Q8. How to evaluate the compound’s potential as a CNS (Central Nervous System) agent?
Methodological Answer:
In Silico Screening : Predict blood-brain barrier (BBB) penetration using PBPK models (e.g., GastroPlus®) .
In Vitro Models : Test receptor binding (e.g., 5-HT₆ or D₂ receptors) in HEK293 cells transfected with human targets .
Behavioral Assays : Assess locomotor activity or anxiety-like behavior in rodent models (e.g., open-field test) .
Data Contradiction & Reproducibility
Q. Q9. How to address discrepancies in reported solubility profiles?
Methodological Answer:
Standardized Protocols : Follow USP <1236> for equilibrium solubility measurements in biorelevant media (e.g., FaSSIF/FeSSIF) .
Dynamic Light Scattering (DLS) : Monitor aggregation in solution to distinguish true solubility from colloidal dispersions .
Cross-Lab Validation : Share samples with collaborating labs to test inter-laboratory reproducibility .
Integration of AI & Automation
Q. Q10. How can AI-driven platforms accelerate the development of derivatives?
Methodological Answer:
Generative Chemistry : Use tools like ChemBERTa to propose novel analogs with optimized properties (e.g., logP <3) .
Robotic Synthesis : Implement automated flow reactors (e.g., ChemSpeed®) for high-throughput parallel synthesis .
Feedback Loops : Integrate experimental data into AI models to refine predictions iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
